
Dansylsarcosine
Overview
Description
Dansylsarcosine (C₁₅H₁₈N₂O₄S; molecular weight 322.379 g/mol) is a fluorescent probe widely used to study human serum albumin (HSA) binding interactions . It specifically binds to Sudlow site II (subdomain IIIA) on HSA, a major drug-binding region . The dansyl moiety confers strong fluorescence, enabling quantification of unbound fractions in competitive assays . Its applications span pharmacokinetics, toxicology, and disease diagnostics, particularly in assessing albumin binding capacity (ABiC) in conditions like liver injury, uremia, and critical illness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dansylsarcosine typically involves the reaction of dansyl chloride with sarcosine. The process begins with the preparation of dansyl chloride by reacting 5-(dimethylamino)naphthalene-1-sulfonyl chloride with a base. This intermediate is then reacted with sarcosine in the presence of a suitable base, such as sodium hydroxide, to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Dansylsarcosine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction Reactions: The naphthalene ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation of the naphthalene ring can produce naphthoquinone derivatives .
Scientific Research Applications
Protein Labeling and Tracking
Dansylsarcosine is widely used as a fluorescent probe for labeling proteins, enabling the study of protein dynamics and interactions. Its fluorescence properties allow researchers to visualize proteins in live cells, facilitating real-time tracking of cellular processes.
Key Studies:
- A study demonstrated that this compound effectively labels proteins with minimal interference in their biological functions, making it ideal for studying protein localization and movement within cells .
This compound is utilized in enzyme activity assays due to its ability to undergo specific reactions that can be monitored through fluorescence changes.
Case Example:
- A fluorescence anisotropy-based assay using this compound was developed to quantify enzyme activity, demonstrating its utility in high-throughput screening applications .
Biomarker for Liver Dysfunction
This compound has been investigated as a potential biomarker for early detection of liver dysfunction and drug-induced liver injury (DILI). Its ability to bind with metals such as Cu and Cd enhances its diagnostic potential.
Research Insights:
- A study indicated that serum levels of this compound correlate with liver function tests, suggesting its use as a sensitive biomarker for monitoring liver health .
Drug Interaction Studies
This compound's interaction with various drugs has been studied to assess its impact on drug metabolism and efficacy.
Notable Findings:
- The compound was shown to affect the binding of warfarin to HSA, highlighting its role in influencing pharmacokinetic profiles of co-administered drugs .
Anticancer Research
The synthesis of sulfonamide derivatives from this compound has been explored for their potential anticancer properties. These compounds exhibit diverse biological activities, including inhibitory effects on carbonic anhydrases, which are implicated in tumor growth.
Synthesis Overview:
- Recent studies synthesized sulfonamides through the coupling of dansyl chloride with amines, leading to compounds that demonstrated higher binding affinities than traditional anticancer drugs like acetazolamide .
Compound Type | Binding Affinity Range (kcal/mol) | Potential Application |
---|---|---|
Sulfonamide Derivatives | -6.8 to -8.2 | Anticancer therapeutics |
Drug Delivery Systems
This compound's properties make it suitable for developing drug delivery systems that enhance the bioavailability and efficacy of therapeutic agents.
Research Direction:
Mechanism of Action
Dansylsarcosine exerts its effects primarily through its ability to bind to specific sites on proteins, such as human serum albumin. The binding occurs at the benzodiazepine binding site, where this compound competes with other ligands. This interaction is influenced by the structure of the protein and the presence of other binding molecules . The binding of this compound can alter the conformation of the protein, affecting its function and interactions with other molecules .
Comparison with Similar Compounds
Classification by Sudlow Binding Sites
HSA has two primary drug-binding sites:
- Sudlow site I (subdomain IIA): Binds warfarin, dansylamide, and phenylbutazone.
- Sudlow site II (subdomain IIIA): Binds dansylsarcosine, ibuprofen, and monooleoylglycerol .
Key Differences in Binding Characteristics
Parameter | This compound (Site II) | Warfarin (Site I) | Ibuprofen (Site II) |
---|---|---|---|
Binding Affinity | High specificity for Sudlow II | High specificity for Sudlow I | Competes with this compound |
pH Sensitivity | Minimal pH-dependent binding | Increased affinity at higher pH | pH-independent displacement |
Displacement By | MCFAs (C8/C10), ARP, TGB | — | Fatty acids, uremic toxins |
Applications | ABiC assays, uremic toxin studies | Drug-drug interaction studies | Anti-inflammatory drug binding |
Table 1: Comparative analysis of Sudlow site-specific ligands.
Structural Analogs and Binding Specificity
Binding Responses to Albumin Modifications
Condition | This compound Binding | Other Ligands (e.g., Au, Cu) |
---|---|---|
Oxidized Albumin | Reduced affinity | Greater reduction for Au/Cu |
Liver Injury | Late-stage binding decline | Early decline in Au/Cu binding |
Brain Death/ESRD | ABiC reduced due to oxidation | p-CS/IS clearance enhanced by MCFAs |
Table 2: Impact of albumin modifications on ligand binding.
Functional Comparisons in Research
- Uremic Toxin Clearance : Medium-chain fatty acids (C8/C10) displace this compound from Sudlow II, increasing free fractions of protein-bound toxins (e.g., indoxyl sulfate) during dialysis .
- Drug Displacement : Aripiprazole (ARP) and tiagabine (TGB) competitively displace this compound, confirming shared site II binding .
- SEB Test Utility : this compound detects albumin conformational changes in liver injury but shows delayed response compared to metal ligands (Au, Cu) .
Key Research Findings
pH Independence : this compound’s binding to Sudlow II remains stable across physiological pH ranges, unlike warfarin (site I), which exhibits pH-dependent affinity .
Oxidative Stress : Oxidized albumin in critically ill patients reduces this compound binding capacity by 20–40%, correlating with elevated cytokines (IL-6, IL-8) .
Therapeutic Competitors: Monooleoylglycerol binds Sudlow II with a Kd of 2.5 µM, demonstrating competitive inhibition of this compound, unlike oleic acid .
Species Specificity : this compound binds both HSA and bovine serum albumin (BSA) at Sudlow II, but displacement kinetics vary between species .
Biological Activity
Dansylsarcosine, a dansylated derivative of sarcosine, has garnered attention for its unique biological properties and potential applications in biomedical research. This article reviews the biological activity of this compound, emphasizing its interactions with human serum albumin (HSA), its diagnostic potential in liver injuries, and its implications in various experimental models.
Structure and Binding Properties
This compound is characterized by its dansyl group, which provides intrinsic fluorescence, making it a useful probe in biochemical studies. Research indicates that this compound binds selectively to specific sites on HSA, a key protein in drug transport and metabolism.
Binding Sites on Human Serum Albumin
HSA contains two primary drug-binding sites, each with distinct affinities for various ligands:
Binding Site | Specificity | Example Ligands |
---|---|---|
Site 1 | Polar/Charged | Dansyl-l-asparagine, Dansyl-l-arginine |
Site 2 | Hydrophobic | This compound, Dansyl-l-phenylalanine |
Studies utilizing X-ray crystallography have elucidated the structural basis of these interactions, revealing that this compound binds primarily to drug site 2 due to its hydrophobic characteristics and the presence of a methylated α-amino group .
Diagnostic Applications
Recent investigations have explored the use of this compound in diagnostic tests for liver injuries. The Serum Enhanced Binding (SEB) test employs this compound to assess HSA binding capacities in patients with liver cirrhosis versus those without hepatic dysfunction.
Case Study: Liver Injury Detection
In a clinical study involving patients with liver cirrhosis, the SEB test demonstrated significant differences in the binding capacities of various ligands, including this compound:
- Cirrhosis Patients : Showed altered binding profiles for this compound compared to healthy controls.
- Experimental Models : In rat models subjected to ethanol and carbon tetrachloride (CCl₄) administration, binding capacities fluctuated over time, indicating potential diagnostic utility of this compound in monitoring liver function .
Influence on Drug Binding
The binding affinity of this compound can be influenced by the presence of other compounds. For instance, when tested alongside heavy metal ions (Cu, Cd) and hormones (L-thyroxine), this compound exhibited varying degrees of competition for binding sites on HSA. This highlights its potential as a competitive inhibitor or marker in pharmacokinetic studies .
Fluorescence Anisotropy Assays
Fluorescence anisotropy-based assays have been employed to quantify the interactions between this compound and various proteins. These assays provide insights into the dynamics of ligand-protein interactions and can be pivotal in drug discovery and development processes .
Q & A
Basic Research Questions
Q. What key physicochemical properties of Dansylsarcosine make it suitable for studying protein-ligand interactions?
this compound is a fluorescent probe with a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) that exhibits strong fluorescence upon binding hydrophobic regions of proteins like albumin. Its solubility in aqueous buffers and reversible binding kinetics allow real-time monitoring of interactions. The dansyl moiety’s polarity-sensitive emission spectrum enables quantification of binding affinity and microenvironment changes in proteins .
Q. What experimental protocols are recommended for measuring albumin binding capacity using this compound?
A standard protocol involves incubating serum samples with this compound (e.g., 10–100 µM) in phosphate-buffered saline (pH 7.4) at 25°C. Fluorescence intensity (excitation: 340 nm, emission: 480–520 nm) is measured before and after albumin saturation. Controls should include blank samples (without serum) and validation with known albumin-binding competitors (e.g., warfarin). Data normalization to total protein content ensures reproducibility .
Q. How does this compound compare to other fluorescent probes in protein binding assays?
Unlike ANS (8-anilinonaphthalene-1-sulfonic acid), this compound exhibits higher specificity for Sudlow site I of albumin, reducing cross-reactivity with other hydrophobic pockets. Its lower photobleaching rate compared to fluorescein derivatives improves signal stability during prolonged experiments .
Advanced Research Questions
Q. How can buffer conditions and temperature be optimized for this compound-based assays under non-standard thermodynamic conditions?
Binding affinity studies require systematic titration of pH (6.5–8.0), ionic strength (0–150 mM NaCl), and temperature (4–37°C). For example, negative enthalpy changes (ΔH° < 0) observed in albumin binding suggest exothermic interactions, necessitating isothermal titration calorimetry (ITC) validation at 25°C. Buffer additives (e.g., 0.1% Tween-20) mitigate aggregation artifacts .
Q. What strategies resolve contradictions in this compound binding data across studies, such as variability in reported dissociation constants (Kd)?
Discrepancies often arise from differences in albumin oxidation states or endotoxin contamination in serum samples. Implementing high-performance liquid chromatography (HPLC) to purify albumin and endotoxin testing (e.g., LAL assay) improves consistency. Statistical methods like bootstrap resampling can account for outliers in fluorescence datasets .
Q. How can this compound assays be integrated with structural biology techniques to map binding sites?
Coupling fluorescence quenching assays with X-ray crystallography or molecular dynamics simulations allows residue-level mapping of binding sites. For instance, competitive displacement assays with site-specific ligands (e.g., ibuprofen for Sudlow site II) can validate structural models of this compound-albumin interactions .
Q. What methodological considerations are critical when extending this compound studies to pathological models (e.g., sepsis-induced hypoalbuminemia)?
Pathological samples often exhibit altered albumin conformation and oxidation. Pre-treating samples with reductants (e.g., dithiothreitol) restores native binding capacity. Normalizing fluorescence data to patient-specific albumin concentrations (via ELISA) accounts for hypoalbuminemia-related variability .
Q. Methodological Best Practices
- Reproducibility : Document buffer composition, instrument calibration, and albumin source (e.g., fatty acid-free human serum albumin) .
- Data Presentation : Use scatter plots with error bars for fluorescence intensity trends and tables for thermodynamic parameters (ΔG°, ΔH°, TΔS°) .
- Ethical Compliance : For clinical samples, ensure informed consent and IRB approval when publishing binding data from patient sera .
Properties
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-16(2)13-8-4-7-12-11(13)6-5-9-14(12)22(20,21)17(3)10-15(18)19/h4-9H,10H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLJKBOXIVONAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911094 | |
Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N-methylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30911094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093-96-5 | |
Record name | Dansylsarcosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001093965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N-methylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30911094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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